PRMT5-IN-2
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-(4-chloro-3-fluorophenyl)-hydroxymethyl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN4O4/c18-9-2-1-7(5-10(9)19)11(24)14-12(25)13(26)17(27-14)23-4-3-8-15(20)21-6-22-16(8)23/h1-6,11-14,17,24-26H,(H2,20,21,22)/t11-,12+,13-,14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCYWLXMJRCJNE-QFRSUPTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PRMT5-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation and a promising target in oncology. Its inhibition offers a potential therapeutic avenue for various malignancies. This technical guide provides an in-depth overview of the mechanism of action of PRMT5-IN-2, a small molecule inhibitor of PRMT5. This document details the biochemical and cellular activity of this compound, outlines the experimental protocols for its characterization, and illustrates its impact on cellular signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[3][4] PRMT5 functions within a complex with other proteins, most notably the WD-repeat protein MEP50 (methylosome protein 50), which is essential for its enzymatic activity.[5]
This compound: A Novel PRMT5 Inhibitor
This compound (CAS: 1989620-04-3; Molecular Formula: C₁₇H₁₆ClFN₄O₄) is a small molecule inhibitor of PRMT5. It was identified as compound 3 in patent WO2018130840A1. This guide focuses on the characterization of this specific inhibitor.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound
| Compound | PRMT5 IC₅₀ (nM) |
| This compound | 1.3 |
Data extracted from patent WO2018130840A1.
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Assay Type | IC₅₀ (nM) |
| Z-138 | Symmetric Dimethylarginine (SDMA) | 1.1 |
Data extracted from patent WO2018130840A1.
Mechanism of Action
This compound acts as a potent inhibitor of the enzymatic activity of PRMT5. By binding to PRMT5, it prevents the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to arginine residues on substrate proteins. This leads to a reduction in the levels of symmetric dimethylarginine (SDMA) on a variety of cellular proteins, including histones and components of the spliceosome machinery.[6]
The inhibition of PRMT5 activity by this compound has downstream consequences on several critical cellular pathways.
Impact on Downstream Signaling Pathways
Inhibition of PRMT5 has been shown to affect key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2] These include:
-
Cell Cycle Regulation: PRMT5 is known to regulate the expression of genes involved in cell cycle progression. Its inhibition can lead to cell cycle arrest.[7]
-
Apoptosis: By modulating the expression of pro- and anti-apoptotic factors, PRMT5 inhibition can induce programmed cell death in cancer cells.[7]
-
RNA Splicing: PRMT5 plays a crucial role in the assembly and function of the spliceosome. Inhibition of PRMT5 can lead to alterations in pre-mRNA splicing, affecting the expression of numerous genes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of PRMT5 inhibitors like this compound.
Biochemical PRMT5 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT5 by measuring the transfer of a radiolabeled methyl group from [³H]-SAM to a histone substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT)
-
This compound or other test compounds
-
Scintillation cocktail
-
Filter plates and a microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H4 peptide, and the PRMT5/MEP50 enzyme.
-
Add serial dilutions of this compound or control compounds to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Symmetric Dimethylarginine (SDMA) Assay (Western Blot)
This assay measures the levels of global SDMA in cells treated with a PRMT5 inhibitor.
Materials:
-
Cancer cell line (e.g., Z-138)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-SDMA, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or control compounds for a specified duration (e.g., 48-72 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody for loading control.
-
Quantify the band intensities and normalize the SDMA signal to the loading control. Calculate the IC₅₀ value based on the dose-dependent reduction in the SDMA signal.[6]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the mechanism of action of this compound.
Caption: PRMT5 signaling pathway and the inhibitory effect of this compound.
Caption: Workflow for a radiometric biochemical PRMT5 inhibition assay.
Caption: Workflow for a cellular symmetric dimethylarginine (SDMA) western blot assay.
Conclusion
This compound is a potent inhibitor of PRMT5 with low nanomolar activity in both biochemical and cellular assays. Its mechanism of action involves the direct inhibition of PRMT5's methyltransferase activity, leading to a reduction in symmetric dimethylarginine levels on its substrates. This, in turn, impacts critical cellular processes such as gene expression and RNA splicing, ultimately leading to anti-proliferative effects in cancer cells. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working on the characterization of PRMT5 inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its therapeutic potential.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. PRMT5 inhibition modulates E2F1 methylation and gene regulatory networks leading to therapeutic efficacy in JAK2V617F mutant MPN - PMC [pmc.ncbi.nlm.nih.gov]
PRMT5-IN-2: A Technical Guide to its Biological Function and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a myriad of cellular processes, and its dysregulation is frequently implicated in various cancers. This has rendered it a compelling target for therapeutic intervention. PRMT5-IN-2, also known as PF-06855800, has emerged as a potent and selective inhibitor of PRMT5. This technical guide provides a comprehensive overview of the biological function and activity of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. Additionally, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its preclinical profile.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating gene transcription, mRNA splicing, cell cycle progression, and DNA damage repair. Given its fundamental role in cellular homeostasis, the overexpression of PRMT5 has been linked to the pathogenesis of numerous cancers, including mantle cell lymphoma, non-small cell lung cancer, and pancreatic cancer.
The inhibition of PRMT5 has shown significant anti-proliferative effects in various cancer models, making it an attractive strategy for cancer therapy. Small molecule inhibitors targeting PRMT5 have been developed, with this compound (PF-06855800) being a notable example due to its high potency and selectivity.
This compound (PF-06855800): Mechanism of Action
This compound is a potent, selective, and orally active inhibitor of PRMT5. It functions as an S-adenosylmethionine (SAM) competitive inhibitor. SAM is the methyl donor cofactor for PRMT5-mediated methylation. By competing with SAM for binding to the PRMT5 active site, this compound effectively blocks the transfer of methyl groups to substrate proteins, thereby inhibiting the enzymatic activity of PRMT5. The development of this compound was guided by structure-based design, leading to a compound with high affinity and selectivity for PRMT5.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound (PF-06855800).
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Type | Reference |
| Ki | 0.02 nM | Biochemical | [1][2] |
| Ki | < 0.1 nM | Biochemical | [3] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 | Assay Type | Reference |
| Z-138 | Mantle Cell Lymphoma | 1 nM | Proliferation Assay | [1] |
| A2780 (parental) | Ovarian Cancer | 3.3 nM | Proliferation Assay | [4][5] |
| A2780 (PF-06855800 resistant) | Ovarian Cancer | 15.1 nM | Proliferation Assay | [4][5] |
| A2780 (EPZ015666 resistant) | Ovarian Cancer | 2.2 nM | Proliferation Assay | [4][5] |
Table 3: In Vivo Anti-tumor Activity of this compound in Z-138 Xenograft Model
| Dose | Administration Route | Dosing Schedule | Outcome | Reference |
| 0.03, 0.1, 0.3, 3 mg/kg | Oral (p.o.) | Once daily (q.d.) | Dose-dependent inhibition of tumor growth | [1] |
Signaling Pathways Modulated by this compound
PRMT5 is a master regulator of various cellular pathways. Its inhibition by this compound is expected to impact these pathways significantly.
Cell Cycle Regulation
PRMT5 plays a role in cell cycle progression by methylating proteins involved in cell cycle checkpoints. Inhibition of PRMT5 can lead to cell cycle arrest, thereby halting cancer cell proliferation.
mRNA Splicing
PRMT5 is essential for the proper assembly and function of the spliceosome, the cellular machinery responsible for mRNA splicing. Inhibition of PRMT5 can lead to aberrant splicing events, which can be detrimental to cancer cells that are often more reliant on specific splicing patterns.
References
An In-Depth Technical Guide to the Structural Binding of Inhibitors to PRMT5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology and other diseases. As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a multitude of cellular processes including gene transcription, RNA splicing, and signal transduction.[1][2] Its dysregulation is implicated in various cancers, making the development of potent and selective inhibitors a key focus of drug discovery efforts.[3]
This technical guide provides a detailed overview of the structural binding of inhibitors to PRMT5, with a focus on the methodologies used to characterize these interactions. While specific structural and quantitative data for the patented compound PRMT5-IN-2 (referenced as compound 3 in patent WO2018130840A1) are not extensively available in the public domain, this guide will utilize data from well-characterized PRMT5 inhibitors to illustrate the principles of binding, characterization, and mechanism of action.
Quantitative Data for PRMT5 Inhibitors
The following table summarizes key quantitative data for several well-characterized PRMT5 inhibitors, providing a comparative overview of their potency and binding affinities.
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Kd (nM) | Assay Method |
| GSK3326595 (Pemrametostat) | SAM-uncompetitive, Peptide-competitive | 6 - 22[4][5] | - | 13.5 | Biochemical Assay, NanoBRET[6] |
| JNJ-64619178 (Onametostat) | SAM-competitive | 0.14[6][7][8] | - | - | Biochemical Assay |
| EPZ015666 | SAM-uncompetitive, Peptide-competitive | 22[5] | 5 | - | Biochemical Assay |
| PRT811 | Reversible | 3.9 | - | - | Biochemical Assay |
| AMG 193 | MTA-cooperative | - | - | - | - |
| This compound | Not specified | Not available | Not available | Not available | Not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of PRMT5 inhibitors. Below are representative protocols for key experiments.
Biochemical Potency Assay (AlphaLISA)
This protocol describes a homogenous, no-wash immunoassay to measure the enzymatic activity of PRMT5.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the symmetric dimethylation of a biotinylated histone H4 peptide substrate by PRMT5.[9][10][11] Donor beads coated with streptavidin bind to the biotinylated substrate, while acceptor beads conjugated to an antibody specific for the symmetrically dimethylated arginine-3 of histone H4 (H4R3me2s) bind to the product. Upon excitation, the donor beads release singlet oxygen, which, if in proximity, activates the acceptor beads to emit light. The intensity of the emitted light is proportional to the amount of methylated product.[9][10][11]
Protocol:
-
Reagent Preparation:
-
Prepare PRMT5 enzyme in assay buffer (e.g., 30mM Tris, pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20).[10][11]
-
Prepare a 2x substrate/cofactor mix containing biotinylated H4 peptide and S-adenosylmethionine (SAM) in assay buffer.[12]
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, followed by dilution in assay buffer.
-
-
Enzymatic Reaction:
-
In a 384-well plate, add the test inhibitor solution.
-
Add the PRMT5 enzyme to the wells.
-
Initiate the reaction by adding the substrate/cofactor mix.
-
Incubate the plate at room temperature for 1-2 hours.[8]
-
-
Detection:
-
Add a suspension of AlphaLISA acceptor beads conjugated with anti-H4R3me2s antibody.
-
Incubate in the dark at room temperature.
-
Add a suspension of AlphaLISA streptavidin-coated donor beads.
-
Incubate again in the dark at room temperature.
-
-
Data Acquisition:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Workflow for determining PRMT5 IC50 using AlphaLISA.
Binding Affinity and Kinetics (Surface Plasmon Resonance - SPR)
SPR is a label-free technique to measure the real-time binding kinetics and affinity of an inhibitor to PRMT5.[13]
Principle: PRMT5 is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the surface. Binding of the inhibitor to PRMT5 causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. The rate of association (ka) and dissociation (kd) can be determined, and the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[14]
Protocol:
-
Immobilization:
-
Activate a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize recombinant PRMT5/MEP50 complex onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor in running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Include a blank injection (running buffer only) for double referencing.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound inhibitor and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
-
Thermodynamic Characterization (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat change associated with the binding of an inhibitor to PRMT5, providing a complete thermodynamic profile of the interaction.[15][16]
Principle: A solution of the inhibitor is titrated into a solution of PRMT5 in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured. The resulting data are used to determine the binding affinity (Ka, and its inverse, Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) and Gibbs free energy (ΔG) can then be calculated.[17]
Protocol:
-
Sample Preparation:
-
Dialyze the purified PRMT5/MEP50 complex and the inhibitor into the same buffer to minimize heats of dilution.
-
Degas all solutions thoroughly before use.
-
-
ITC Experiment:
-
Load the PRMT5 solution into the sample cell and the inhibitor solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the PRMT5 solution while monitoring the heat change.
-
Allow the system to return to thermal equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model to extract the thermodynamic parameters.
-
Structural Binding Determination (X-ray Crystallography)
X-ray crystallography provides a high-resolution, three-dimensional structure of the inhibitor bound to PRMT5, revealing the precise binding mode and key interactions.
Principle: A crystal of the PRMT5-inhibitor complex is grown and then exposed to a focused X-ray beam. The X-rays are diffracted by the electrons in the crystal, creating a diffraction pattern. This pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.[18][19]
Protocol:
-
Complex Formation and Crystallization:
-
Incubate purified PRMT5/MEP50 complex with an excess of the inhibitor.
-
Screen for crystallization conditions using various precipitants, buffers, and additives.
-
Optimize the lead conditions to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using molecular replacement with a known PRMT5 structure.
-
Build the inhibitor into the electron density map and refine the atomic model against the experimental data.
-
Structural Binding of Inhibitors to PRMT5
PRMT5 has a complex structure, typically existing as a hetero-octamer with MEP50.[18][20] The catalytic core of PRMT5 contains a SAM-binding pocket and a substrate-binding site.[20][21] Inhibitors have been developed to target these sites through various mechanisms.
Binding of a peptide-competitive inhibitor to PRMT5.
SAM-competitive inhibitors , such as JNJ-64619178, directly compete with the methyl donor S-adenosylmethionine for binding in the SAM pocket.[6]
Peptide-competitive inhibitors , like EPZ015666, bind to the substrate-binding site, preventing the protein substrate from accessing the catalytic center.
MTA-cooperative inhibitors , such as AMG 193, represent a newer class that selectively binds to the PRMT5-MTA (methylthioadenosine) complex, which accumulates in MTAP-deleted cancer cells. This provides a potential therapeutic window by targeting cancer cells more specifically.
PRMT5 Signaling Pathway Modulation
PRMT5 plays a significant role in regulating the p53 tumor suppressor pathway. One key mechanism is through the regulation of MDM4 splicing.[2][22][23][24]
Inhibition of PRMT5 leads to alternative splicing of MDM4 pre-mRNA, resulting in a shorter, less stable MDM4 isoform.[2][22][23][24] This reduction in functional MDM4 protein relieves the inhibition of p53, leading to p53 stabilization and activation. Activated p53 can then induce the transcription of its target genes, such as p21, resulting in cell cycle arrest and apoptosis.[1]
PRMT5-p53 signaling pathway and its inhibition.
Conclusion
The structural and functional characterization of PRMT5 inhibitors is a multifaceted process that relies on a combination of biochemical, biophysical, and structural biology techniques. While specific data on this compound is limited, the methodologies and principles outlined in this guide, using well-studied inhibitors as examples, provide a robust framework for understanding the binding of small molecules to PRMT5. A thorough understanding of these interactions is paramount for the design and development of next-generation PRMT5 inhibitors with improved potency, selectivity, and therapeutic efficacy.
References
- 1. Out of the jaws of death: PRMT5 steers p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A patent review of PRMT5 inhibitors to treat cancer (2018 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tainstruments.com [tainstruments.com]
- 17. Khan Academy [khanacademy.org]
- 18. pnas.org [pnas.org]
- 19. Crystal structure of the human PRMT5:MEP50 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. PRMT5 function and targeting in cancer [cell-stress.com]
- 24. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
PRMT5-IN-2 and Its Role in Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of gene expression and a promising therapeutic target in oncology and other diseases. Its enzymatic activity, the symmetric dimethylation of arginine residues on histone and non-histone proteins, plays a pivotal role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. The inhibitor molecule, PRMT5-IN-2, is a compound identified in patent WO2018130840A1, designed to modulate the activity of PRMT5 and consequently influence these downstream cellular events. This technical guide provides a comprehensive overview of the regulation of gene expression by this compound, with a focus on its mechanism of action, effects on cellular pathways, and the experimental methodologies used for its characterization.
While specific quantitative data and detailed experimental protocols for this compound are primarily contained within the aforementioned patent and may not be extensively available in peer-reviewed literature, this guide synthesizes the available information and draws upon the broader understanding of PRMT5 inhibition to present a thorough technical resource.
Core Concepts: PRMT5 and Gene Expression
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications. It functions as part of a larger protein complex, most commonly with MEP50 (Methylosome Protein 50), to recognize and methylate its substrates. The regulatory role of PRMT5 in gene expression is multifaceted:
-
Histone Methylation: PRMT5 symmetrically dimethylates arginine residues on histone tails, notably H4R3, H3R8, and H2AR3. These modifications are generally associated with transcriptional repression by altering chromatin structure and recruiting other regulatory proteins.
-
Splicing Regulation: PRMT5 methylates components of the spliceosome machinery, including Sm proteins. This modification is crucial for the proper assembly and function of the spliceosome, thereby influencing pre-mRNA splicing and the generation of mature mRNA transcripts. Dysregulation of this process can lead to aberrant protein production.
-
Non-Histone Protein Methylation: PRMT5 also targets a wide array of non-histone proteins, including transcription factors and signaling molecules. Methylation of these proteins can alter their stability, localization, and interaction with other proteins, thereby modulating various signaling pathways that control gene expression.
This compound: Mechanism of Action
This compound, as an inhibitor of PRMT5, is designed to block its methyltransferase activity. By preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to its substrates, this compound effectively reverses the downstream effects of PRMT5-mediated methylation. The primary mechanisms through which this compound is expected to regulate gene expression include:
-
Alteration of Histone Marks: Inhibition of PRMT5 by this compound leads to a reduction in symmetric dimethylation of histone arginine residues. This can result in a more open chromatin state, potentially leading to the reactivation of tumor suppressor genes that are silenced by PRMT5.
-
Modulation of Alternative Splicing: By inhibiting the methylation of spliceosomal components, this compound can induce changes in alternative splicing patterns. This can lead to the production of different protein isoforms or the degradation of transcripts, ultimately affecting cellular function.
-
Impact on Signaling Pathways: By preventing the methylation of key signaling proteins, this compound can disrupt cellular signaling cascades that are critical for cancer cell proliferation and survival.
Quantitative Data on PRMT5 Inhibition
While specific data for this compound is limited, the following table summarizes typical quantitative data obtained for other well-characterized PRMT5 inhibitors, providing a reference for the expected potency and cellular effects.
| Parameter | Typical Value Range | Description |
| Biochemical IC50 | 1 - 100 nM | Concentration of the inhibitor required to reduce the enzymatic activity of purified PRMT5 by 50% in a biochemical assay. |
| Cellular EC50 | 10 nM - 1 µM | Concentration of the inhibitor required to achieve a 50% reduction in a specific cellular effect, such as inhibition of a downstream marker or cell proliferation. |
| Cell Proliferation GI50 | 50 nM - 5 µM | Concentration of the inhibitor that causes a 50% reduction in the growth of cancer cell lines. |
| Fold Change in Gene Expression | Variable | Inhibition of PRMT5 can lead to both upregulation and downregulation of various genes. Fold changes are typically determined by RNA sequencing or qPCR and can range from subtle to dramatic depending on the gene and cellular context. |
Key Signaling Pathways Modulated by PRMT5 Inhibition
Inhibition of PRMT5 has been shown to impact several critical signaling pathways involved in cancer. The following diagram illustrates the central role of PRMT5 and the expected points of intervention for an inhibitor like this compound.
Caption: PRMT5 inhibition by this compound affects gene expression through nuclear and cytoplasmic mechanisms.
Experimental Protocols
Characterizing the effects of a PRMT5 inhibitor like this compound on gene expression involves a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.
PRMT5 Enzymatic Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of this compound on PRMT5 methyltransferase activity.
Principle: A common method is a fluorescence-based assay that measures the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.
Protocol:
-
Reagents: Recombinant human PRMT5/MEP50 complex, S-adenosylmethionine (SAM), a peptide substrate (e.g., derived from histone H4), SAH detection reagents (e.g., antibody-based or enzyme-coupled).
-
Procedure: a. Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT). b. Serially dilute this compound in DMSO and add to a 384-well plate. c. Add PRMT5/MEP50 enzyme to the wells. d. Initiate the reaction by adding a mixture of SAM and the peptide substrate. e. Incubate at 30°C for a defined period (e.g., 60 minutes). f. Stop the reaction and add the SAH detection reagents according to the manufacturer's instructions. g. Read the fluorescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Histone Methylation Marks
Objective: To assess the effect of this compound on the levels of symmetric dimethylarginine marks on histones in cells.
Protocol:
-
Cell Culture and Treatment: a. Culture a relevant cancer cell line (e.g., a lymphoma or lung cancer cell line with high PRMT5 expression). b. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 48-72 hours).
-
Histone Extraction: a. Harvest the cells and lyse them in a hypotonic buffer to isolate the nuclei. b. Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 N HCl).
-
Western Blotting: a. Quantify the protein concentration of the histone extracts. b. Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). d. Incubate the membrane with a primary antibody specific for the symmetric dimethylarginine mark of interest (e.g., anti-H4R3me2s) and a loading control (e.g., anti-H4). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities and normalize the sDMA signal to the total histone signal to determine the relative change in methylation.
RNA Sequencing (RNA-Seq) for Global Gene Expression and Splicing Analysis
Objective: To identify global changes in gene expression and alternative splicing events induced by this compound.
Protocol:
-
Cell Treatment and RNA Extraction: a. Treat cells with this compound or vehicle control for a defined period. b. Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen). c. Assess RNA quality and quantity.
-
Library Preparation and Sequencing: a. Prepare RNA-Seq libraries from the extracted RNA (e.g., using a TruSeq Stranded mRNA Library Prep Kit, Illumina). b. Perform high-throughput sequencing on an appropriate platform (e.g., Illumina NovaSeq).
-
Data Analysis: a. Gene Expression: Align the sequencing reads to a reference genome and quantify gene expression levels. Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment with this compound. b. Alternative Splicing: Use specialized software (e.g., rMATS) to identify and quantify different types of alternative splicing events (e.g., skipped exons, retained introns).
Cell Proliferation Assay
Objective: To determine the effect of this compound on the growth of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Compound Treatment: After allowing the cells to attach overnight, treat them with a serial dilution of this compound.
-
Incubation: Incubate the cells for a period of 3-7 days.
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo (Promega) or by staining with crystal violet.
-
Data Analysis: Normalize the viability data to the vehicle-treated control and plot the results as a dose-response curve to calculate the GI50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a PRMT5 inhibitor like this compound.
Caption: A typical experimental workflow for the characterization of a PRMT5 inhibitor.
Conclusion
This compound represents a targeted approach to modulate gene expression through the inhibition of protein arginine methylation. Its therapeutic potential lies in its ability to reverse the oncogenic effects driven by PRMT5, including the silencing of tumor suppressor genes, the dysregulation of splicing, and the activation of pro-proliferative signaling pathways. While detailed public data on this compound is emerging, the established methodologies and the broader understanding of PRMT5 biology provide a robust framework for its continued investigation and development. This guide serves as a foundational resource for researchers and drug development professionals seeking to understand and explore the role of PRMT5 inhibitors in the regulation of gene expression.
The Role of PRMT5-IN-2 in Signal Transduction Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in a multitude of cellular processes, making it a compelling target for therapeutic intervention, particularly in oncology. PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby influencing gene expression, RNA splicing, DNA damage repair, and key signal transduction pathways. Dysregulation of PRMT5 activity is frequently observed in various cancers, correlating with poor prognosis. This has spurred the development of potent and selective PRMT5 inhibitors.
This technical guide focuses on PRMT5-IN-2 , a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of PRMT5. Also known by its synonym PF-06855800 , this small molecule has demonstrated robust anti-proliferative activity in preclinical models. This document will provide an in-depth overview of the role of this compound in modulating critical signal transduction pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Quantitative Data for this compound (PF-06855800)
The following table summarizes the key quantitative metrics for this compound, providing a comparative overview of its potency and efficacy.
| Parameter | Value | Cell Line/System | Reference |
| Ki | < 0.1 nM | PRMT5/MEP50 complex | [1] |
| IC50 (Cell Proliferation) | 1 nM | Z-138 (Mantle Cell Lymphoma) | [2] |
| IC50 (Cell Proliferation) | 3.3 nM | A2780 (Ovarian Cancer) | [1] |
Core Signaling Pathways Modulated by PRMT5 Inhibition
PRMT5 is a central node in numerous signaling networks crucial for cancer cell proliferation, survival, and differentiation. Inhibition of PRMT5 by compounds such as this compound can significantly impact these pathways.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a pivotal signaling cascade that promotes cell growth, proliferation, and survival.[3] PRMT5 has been shown to positively regulate this pathway. PRMT5 can methylate and activate AKT, a central kinase in this pathway.[4] Activated AKT, in turn, phosphorylates a myriad of downstream targets, including mTOR, leading to increased protein synthesis and cell growth.[5] Inhibition of PRMT5 with agents like this compound is expected to decrease AKT methylation and subsequent activation, leading to the downregulation of the entire PI3K/AKT/mTOR signaling cascade. This disruption can induce apoptosis and inhibit the proliferation of cancer cells.[6]
The RAS/RAF/MEK/ERK Pathway
The ERK (extracellular signal-regulated kinase) pathway is another critical regulator of cell proliferation, differentiation, and survival.[7] PRMT5's role in this pathway is complex and can be context-dependent. Some studies suggest that PRMT5 can negatively regulate ERK signaling by methylating and promoting the degradation of RAF kinases.[8] However, other evidence indicates that PRMT5 can promote ERK signaling, contributing to cancer cell proliferation.[9] Inhibition of PRMT5 could, therefore, lead to either an increase or decrease in ERK pathway activity depending on the specific cellular context. This highlights the importance of characterizing the effect of this compound on this pathway in specific cancer models.
The NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival.[10] In the canonical pathway, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB p65/p50 dimer, which then translocates to the nucleus to activate target gene expression.[11] PRMT5 has been shown to methylate the p65 subunit of NF-κB, which can enhance its transcriptional activity. Therefore, inhibition of PRMT5 by this compound is expected to reduce NF-κB-mediated gene expression, potentially leading to decreased inflammation and increased apoptosis in cancer cells.[12]
The TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[13] PRMT5 can modulate TGF-β signaling by methylating SMAD proteins, the key signal transducers of this pathway. The specific effect of this methylation can be context-dependent, either enhancing or inhibiting the transcriptional activity of SMADs.[14] Therefore, the impact of this compound on TGF-β signaling needs to be carefully evaluated in different cancer types and stages.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[15] In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene transcription.[16] PRMT5 has been implicated in the regulation of this pathway, although the precise mechanisms are still being elucidated. Some studies suggest that PRMT5 can promote Wnt signaling. Therefore, this compound may have therapeutic potential in cancers driven by aberrant Wnt/β-catenin signaling.
References
- 1. PF-06855800 (PF06855800) - Chemietek [chemietek.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Involvement of the phosphoinositide 3-kinase/Akt pathway in apoptosis induced by capsaicin in the human pancreatic cancer cell line PANC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK MAP Kinase Signaling Regulates RAR Signaling to Confer Retinoid Resistance on Breast Cancer Cells [mdpi.com]
- 8. elifesciences.org [elifesciences.org]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. NF-κB - Wikipedia [en.wikipedia.org]
- 11. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TGF-β signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics | MDPI [mdpi.com]
PRMT5-IN-2 In Vitro Enzymatic Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vitro enzymatic assays for Protein Arginine Methyltransferase 5 (PRMT5), with a focus on the inhibitor PRMT5-IN-2. This document details the core principles of PRMT5 activity, outlines detailed experimental protocols for common assay formats, and presents comparative data for various PRMT5 inhibitors.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in various diseases, most notably in cancer, making it a compelling therapeutic target for drug development. PRMT5 inhibitors, such as this compound, are small molecules designed to specifically block the enzymatic function of PRMT5, thereby modulating downstream cellular pathways.[1]
This compound is a known inhibitor of PRMT5, identified as compound 3 in patent WO2018130840A1. While specific biochemical IC50 data from the original patent is not publicly available, its activity can be characterized using the enzymatic assays detailed in this guide.
PRMT5 Signaling Pathway
PRMT5 functions as a key regulator in several signaling cascades. One of the well-established pathways involves its interaction with the PI3K/AKT signaling axis. PRMT5 can directly interact with and regulate the activity of AKT, a central kinase in cell proliferation and survival. By methylating various substrates, PRMT5 influences the expression and function of proteins involved in cell cycle progression and apoptosis.
References
Methodological & Application
Application Notes and Protocols for PRMT5 Inhibitor Treatment in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors in cell culture experiments. The protocols and data presented are synthesized from various studies on potent and selective PRMT5 inhibitors.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3][4][5][6] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and cell cycle control.[3][4][5][7][8] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[4][9][10] PRMT5 inhibitors are small molecules designed to block the enzymatic activity of PRMT5, leading to reduced cancer cell growth, induction of apoptosis, and abrogation of stem cell phenotypes.[4][11]
Mechanism of Action
PRMT5, in complex with its binding partner MEP50 (or WDR77), utilizes S-adenosylmethionine (SAM) as a methyl donor to symmetrically dimethylate arginine residues on its substrates.[1][5] This modification, known as symmetric dimethylarginine (sDMA), can alter protein function, localization, and protein-protein interactions.[3] PRMT5 inhibitors typically act by competing with SAM for binding to the active site of the enzyme, thereby preventing the transfer of methyl groups to substrate proteins.[1][4] This leads to a global reduction in sDMA levels, affecting various downstream signaling pathways.[12]
Signaling Pathways Affected by PRMT5 Inhibition
PRMT5 inhibition impacts multiple signaling pathways critical for cancer cell survival and proliferation. Key pathways include:
-
Cell Cycle Regulation: PRMT5 has been shown to regulate the expression of cell cycle-related genes.[7] Inhibition of PRMT5 can lead to cell cycle arrest.[13]
-
Apoptosis: PRMT5 inhibition can induce apoptosis by upregulating pro-apoptotic proteins.[11][14] For instance, it can lead to the nuclear translocation of FOXO1, which in turn transcriptionally activates pro-apoptotic BCL-2 family members like BAX.[11][14]
-
NF-κB Signaling: PRMT5 can activate NF-κB signaling through direct methylation of the p65 subunit.[3] Inhibition of PRMT5 can abrogate NF-κB signaling in certain cancer cells.[3]
-
AKT/mTOR Pathway: PRMT5 can methylate and activate AKT, a key kinase in a major cell survival pathway.[15] PRMT5 inhibition can lead to reduced AKT activity.[11]
-
E2F Pathway: PRMT5-dependent methylation of E2F1 is crucial for its activity in regulating genes involved in cell viability, migration, and invasion.[16][17]
-
Hippo Signaling: PRMT5 can inactivate the Hippo signaling pathway by methylating and inhibiting the MST2 kinase, a core component of the pathway.[18]
Below is a diagram illustrating the central role of PRMT5 in various signaling pathways.
References
- 1. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type II Arginine Methyltransferase PRMT5 Regulates Gene Expression of Inhibitors of Differentiation/DNA Binding Id2 and Id4 during Glial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein arginine methyltransferase 5 regulates multiple signaling pathways to promote lung cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protein Arginine Methyltransferase 5 (PRMT5) has prognostic relevance and is a druggable target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Dual PRMT5–PRMT7 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PRMT5 promotes cancer cell migration and invasion through the E2F pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PRMT5 inhibition modulates E2F1 methylation and gene regulatory networks leading to therapeutic efficacy in JAK2V617F mutant MPN - PMC [pmc.ncbi.nlm.nih.gov]
- 18. embopress.org [embopress.org]
Application Notes and Protocols for PRMT5 Inhibitors in In Vivo Mouse Models
Disclaimer: Publicly available in vivo efficacy, dosage, and administration data for the specific compound PRMT5-IN-2 (also identified as compound 3 from patent WO2018130840A1) in mouse models could not be located in the reviewed scientific literature and patent databases.[1] The following application notes and protocols are based on published in vivo studies of other structurally distinct and well-characterized PRMT5 inhibitors. This information is intended to serve as a reference for researchers and scientists in designing in vivo experiments for novel PRMT5 inhibitors.
Introduction to PRMT5 Inhibition in Oncology
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] This post-translational modification plays a significant role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[2][3] Several small molecule inhibitors of PRMT5 are currently under preclinical and clinical investigation.[3]
These application notes provide a summary of in vivo study designs for established PRMT5 inhibitors, which can be a valuable resource for planning experiments with new chemical entities like this compound.
In Vivo Dosages and Administration of Reference PRMT5 Inhibitors
The following table summarizes the in vivo dosages, administration routes, and treatment schedules for two widely studied PRMT5 inhibitors, EPZ015666 (GSK3235025) and a close analog of another clinical candidate. These data are derived from studies in various mouse models of cancer.
| Compound Name | Mouse Model | Dosage | Administration Route | Dosing Schedule | Efficacy Readout | Reference |
| EPZ015666 | Mantle Cell Lymphoma (MCL) Xenograft | 100 mg/kg | Oral Gavage | Twice daily | Tumor growth inhibition | [4] |
| EPZ015666 | Mantle Cell Lymphoma (MCL) Xenograft | 200 mg/kg | Oral Gavage | Once daily | Tumor growth inhibition | [4] |
| YQ36286 | Mantle Cell Lymphoma (MCL) Xenograft | Not Specified | Oral | Daily for 21 days | Near 95% tumor growth inhibition | [5] |
Experimental Protocols
Below are detailed protocols for key experiments typically performed in the in vivo evaluation of PRMT5 inhibitors.
Mantle Cell Lymphoma (MCL) Xenograft Model
This protocol is adapted from studies evaluating the efficacy of PRMT5 inhibitors in MCL xenograft models.[4][5]
1. Cell Culture:
-
Culture Z-138 or Maver-1 human MCL cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Husbandry:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow a one-week acclimatization period before the start of the experiment.
3. Tumor Implantation:
-
Harvest MCL cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the tumor volume with calipers at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 150-200 mm^3, randomize the mice into treatment and control groups.
5. Formulation and Administration of PRMT5 Inhibitor:
-
Disclaimer: The following formulation is a general guide. The optimal formulation for this compound would need to be determined empirically.
-
A common vehicle for oral gavage of small molecule inhibitors is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Prepare the dosing solution fresh daily.
-
Administer the PRMT5 inhibitor or vehicle control to the respective groups via oral gavage at the predetermined dosage and schedule.
6. Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis.
-
Perform pharmacodynamic studies by collecting tumor and blood samples at various time points after the last dose to assess target engagement (e.g., by measuring the levels of symmetric dimethylarginine (SDMA) via Western blot).
7. Statistical Analysis:
-
Analyze the data using appropriate statistical methods, such as a two-way ANOVA for tumor growth curves and a Student's t-test for endpoint tumor weights.
Visualizations
Signaling Pathway of PRMT5 in Cancer
The following diagram illustrates the central role of PRMT5 in cellular processes relevant to cancer. PRMT5 symmetrically dimethylates arginine residues on histone and non-histone proteins, influencing gene transcription, RNA splicing, and cell signaling pathways that are often dysregulated in cancer.
Caption: PRMT5 signaling in cancer.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo efficacy study of a PRMT5 inhibitor in a mouse xenograft model.
Caption: In vivo efficacy study workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent, Highly Selective, and Orally Bioavailable MTA Cooperative PRMT5 Inhibitors with Robust In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. na05.alma.exlibrisgroup.com [na05.alma.exlibrisgroup.com]
- 5. researchgate.net [researchgate.net]
PRMT5-IN-2 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility and preparation of PRMT5-IN-2, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), for use in biochemical and cellular assays.
Product Information
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆ClFN₄O₄ | [1] |
| Molecular Weight | 394.78 g/mol | [1][2] |
| Appearance | Solid, Off-white to light yellow powder | [2] |
| CAS Number | 1989620-04-3 | [1][2] |
| Target | Protein Arginine Methyltransferase 5 (PRMT5) | [1][2] |
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and activity. The compound is highly soluble in dimethyl sulfoxide (DMSO).
Solubility Data:
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (316.63 mM) | Requires sonication for complete dissolution. Use newly opened, anhydrous DMSO as the solvent is hygroscopic.[1][2] |
Storage Conditions:
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. |
| In Solvent (Stock Solution) | -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles.[2] |
| In Solvent (Stock Solution) | -20°C | 1 month | For short-term storage. Avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh 3.95 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the powder. For a 10 mM solution, refer to the stock solution preparation table below.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
Sonication: Place the tube in an ultrasonic bath for 10-15 minutes to ensure the compound is fully dissolved.[2] The solution should be clear and free of particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term use (up to 1 month).[2]
Stock Solution Preparation Table:
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 2.5331 mL | 12.6653 mL | 25.3306 mL |
| 5 mM | 0.5066 mL | 2.5331 mL | 5.0661 mL |
| 10 mM | 0.2533 mL | 1.2665 mL | 2.5331 mL |
Table adapted from MedChemExpress product information.[2]
Caption: Experimental workflow for preparing this compound stock solution.
Protocol 2: General Protocol for Cell-Based Assays
This protocol provides a general guideline for treating cultured cells with this compound. The final concentration and treatment time should be optimized for each specific cell line and experimental goal.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%), to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired final concentration of this compound or vehicle control (medium with the same percentage of DMSO) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as:
PRMT5 Signaling Pathways
PRMT5 is a key epigenetic regulator that symmetrically dimethylates arginine residues on both histone (e.g., H3R8, H4R3) and non-histone proteins.[6][7] Its activity influences a wide range of cellular processes, including gene transcription, RNA splicing, and signal transduction, and it is frequently dysregulated in cancer.[8][9] PRMT5 is known to interact with several critical cancer-related signaling pathways, including PI3K/AKT, ERK1/2, and WNT/β-catenin.[6][10][11]
Caption: Key signaling pathways regulated by PRMT5.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. researchgate.net [researchgate.net]
- 5. Type II Arginine Methyltransferase PRMT5 Regulates Gene Expression of Inhibitors of Differentiation/DNA Binding Id2 and Id4 during Glial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 function and targeting in cancer [cell-stress.com]
- 9. The Discovery of Two Novel Classes of 5,5-Bicyclic Nucleoside-Derived PRMT5 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRMT5-IN-2 Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including cell growth, proliferation, and DNA repair. Its overexpression has been linked to numerous cancers, making it a promising target for therapeutic intervention. PRMT5-IN-2 is a potent and selective inhibitor of PRMT5, identified as compound 3 in patent WO2018130840A1.[1][2] These application notes provide a generalized framework for the in vivo delivery of this compound in animal models, based on established protocols for other well-characterized PRMT5 inhibitors. Researchers should note that specific parameters such as dosage, formulation, and administration route may require optimization for this compound and the specific animal model being used.
PRMT5 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving PRMT5 and its role in cellular processes. Inhibition of PRMT5 can impact downstream effectors leading to anti-tumor activity.
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
Comparative Data of PRMT5 Inhibitors in Animal Studies
The following tables summarize quantitative data from preclinical studies of various PRMT5 inhibitors. This information can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of PRMT5 Inhibitors in Xenograft Models
| Compound | Animal Model | Tumor Type | Dosing Route | Dosage | Outcome | Reference |
| EPZ015666 (GSK3235025) | Mouse Xenograft | Mantle Cell Lymphoma | Oral | 100 mg/kg, BID | Dose-dependent tumor growth inhibition | [3] |
| MRTX1719 | Mouse Xenograft | MTAP-deleted Lung Cancer | Oral | 12.5-100 mg/kg, QD | Dose-dependent tumor growth inhibition | |
| PRT382 | Patient-Derived Xenograft (PDX) | Mantle Cell Lymphoma | Not Specified | Not Specified | Therapeutic benefit and tumor growth inhibition | [4] |
| JNJ-64619178 | Mouse Xenograft | Solid and Hematologic Tumors | Oral | Not Specified | Antitumor activity |
Table 2: Pharmacodynamic and Biomarker Modulation by PRMT5 Inhibitors
| Compound | Animal Model | Tissue/Matrix | Biomarker | Modulation | Reference |
| EPZ015666 (GSK3235025) | Mouse Xenograft | Tumor | SmD3 methylation | Inhibition | [3] |
| MRTX1719 | Mouse Xenograft | Tumor | SDMA | Dose-dependent reduction | |
| PF-06939999 | Human Patients | Plasma | SDMA | 58%-88% reduction at steady state | |
| C220 | Mouse Model | Not Specified | E2F1 methylation | Altered methylation status | [5] |
Experimental Protocols
Below are generalized protocols for the formulation and administration of a PRMT5 inhibitor for in vivo studies. These should be adapted and optimized for this compound.
Protocol 1: Formulation of PRMT5 Inhibitor for Oral Administration
This protocol is based on common practices for formulating poorly soluble compounds for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
If necessary, grind the powder to a fine consistency using a mortar and pestle to improve suspension.
-
Gradually add a small amount of the vehicle to the powder and triturate to form a uniform paste.
-
Slowly add the remaining vehicle while continuously mixing or vortexing to ensure a homogenous suspension.
-
Store the formulation at 4°C and ensure it is well-suspended before each administration. It is recommended to prepare the formulation fresh daily.
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a PRMT5 inhibitor in a mouse xenograft model.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for an in vivo xenograft study.
Procedure:
-
Cell Culture and Implantation: Culture the desired cancer cell line under appropriate conditions. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Prepare the this compound formulation and vehicle control as described in Protocol 1. Administer the treatment daily via the chosen route (e.g., oral gavage).
-
Monitoring: Measure tumor dimensions and body weight regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time point), euthanize the animals. Collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.
Important Considerations
-
Solubility: The solubility of this compound in various solvents should be determined to select an appropriate vehicle for in vivo administration.
-
Toxicity: Conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) of this compound in the chosen animal model.
-
Pharmacokinetics: Characterize the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion, which will inform the dosing schedule.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Disclaimer
The provided protocols are intended as a general guide. Researchers must independently optimize and validate all procedures for their specific experimental needs and for the novel compound this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma. [vivo.weill.cornell.edu]
- 5. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
PRMT5 Inhibitor Off-Target Effects: A Technical Support Center
Introduction: This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with PRMT5 inhibitors. While the query specified "PRMT5-IN-2," this designation does not correspond to a widely characterized public compound. Therefore, this guide addresses common challenges and off-target effects observed with potent and selective PRMT5 inhibitors in general, drawing on data from well-studied compounds. The principles and methodologies outlined here are broadly applicable for investigating unexpected experimental outcomes with any novel or commercially available PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: My PRMT5 inhibitor shows a more potent anti-proliferative effect than expected based on its IC50 for PRMT5. What could be the reason?
A1: This discrepancy can arise from several factors:
-
Off-target kinase inhibition: Many small molecule inhibitors, including those targeting methyltransferases, can have off-target effects on protein kinases. This can lead to unforeseen anti-proliferative effects.
-
Induction of apoptosis through unintended pathways: The compound might be triggering cell death through mechanisms independent of PRMT5 inhibition.
-
Synergistic effects with cellular metabolites: In specific cellular contexts, such as MTAP-deleted cancers, the accumulation of metabolites like MTA can synergize with PRMT5 inhibitors, leading to enhanced potency.[1][2][3]
-
Disruption of protein-protein interactions: The inhibitor might be interfering with protein-protein interactions involving PRMT5 or other proteins, leading to downstream effects not directly related to its catalytic activity.[4]
Q2: I'm observing significant cell toxicity at concentrations where I don't see a substantial reduction in global symmetric dimethylarginine (SDMA) levels. Is this an off-target effect?
A2: It is highly likely. A potent and on-target PRMT5 inhibitor should demonstrate a clear correlation between the reduction in SDMA marks on known substrates (e.g., SmD3, H4R3) and its phenotypic effects, such as decreased cell proliferation.[5][6][7] If significant toxicity precedes robust target engagement, consider the following:
-
General cytotoxicity: The compound may have inherent cytotoxic properties unrelated to PRMT5.
-
Mitochondrial toxicity: Off-target effects on mitochondrial function are a common source of cytotoxicity for small molecules.
-
Inhibition of other essential enzymes: The inhibitor might be affecting other critical cellular enzymes.
Q3: My results with the PRMT5 inhibitor are inconsistent across different cell lines. Why is this happening?
A3: Cell line-specific responses are common and can be attributed to:
-
MTAP status: Cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene are particularly sensitive to PRMT5 inhibition due to the accumulation of methylthioadenosine (MTA), which partially inhibits PRMT5.[1][2][3]
-
Expression levels of PRMT5 and its binding partners: Variations in the expression of PRMT5, its substrate MEP50, and other interacting proteins can influence inhibitor efficacy.
-
Underlying genetic mutations: The genetic background of the cell line, including mutations in genes involved in cell cycle control, DNA damage repair, or RNA splicing, can impact the cellular response to PRMT5 inhibition.[1][6]
-
Differences in drug metabolism and efflux: Cell lines can vary in their expression of drug transporters and metabolic enzymes, leading to different intracellular concentrations of the inhibitor.
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes
This guide provides a workflow to determine if an observed cellular phenotype is a direct result of PRMT5 inhibition.
Experimental Workflow for Phenotype Validation
Caption: Workflow to validate if a phenotype is due to on-target PRMT5 inhibition.
Guide 2: Investigating Unexpected Resistance to PRMT5 Inhibition
If a cell line known to be sensitive to PRMT5 inhibition shows resistance to your inhibitor, consider these possibilities.
Troubleshooting Resistance
Caption: Decision tree for troubleshooting resistance to PRMT5 inhibitors.
Quantitative Data Summary
The following table summarizes the potency and selectivity of a well-characterized PRMT5 inhibitor, EPZ015666 (GSK3235025), which can serve as a benchmark for your own experiments.
| Parameter | EPZ015666 (GSK3235025) | Reference |
| Biochemical IC50 | 22 nM | [5] |
| Cellular IC50 (MCL lines) | Nanomolar range | [5] |
| Selectivity | Broad selectivity against other histone methyltransferases | [5] |
Key Experimental Protocols
Protocol 1: Western Blot for Symmetric Di-methyl Arginine (SDMA)
Objective: To assess the on-target activity of a PRMT5 inhibitor by measuring the levels of SDMA on a known substrate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-SDMA motif antibody (e.g., anti-SmD3 (methyl R112))
-
Anti-total protein antibody for loading control (e.g., anti-total SmD3, anti-GAPDH, or anti-β-actin)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the PRMT5 inhibitor at various concentrations and for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the bands using a digital imager.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with the total protein antibody for a loading control.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the total protein or loading control signal.
Protocol 2: PRMT5 siRNA Knockdown
Objective: To mimic the on-target effect of PRMT5 inhibition genetically to validate inhibitor-induced phenotypes.
Materials:
-
PRMT5-targeting siRNA and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the siRNA in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation of Knockdown: Harvest a subset of cells to confirm PRMT5 knockdown by Western blot or qPCR.
-
Phenotypic Assay: Perform the desired phenotypic assay (e.g., cell viability, apoptosis assay) on the remaining cells.
-
Analysis: Compare the phenotype of the PRMT5 knockdown cells to the non-targeting control and the inhibitor-treated cells.
Signaling Pathway
PRMT5 Signaling and Downstream Effects
PRMT5 is a type II protein arginine methyltransferase that symmetrically dimethylates arginine residues on both histone and non-histone proteins.[8][9] This post-translational modification plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and DNA damage repair.[1][8][9] Dysregulation of PRMT5 activity is implicated in several cancers.[1][4][9][10][11]
Caption: Overview of the PRMT5 signaling pathway and its inhibition.
References
- 1. onclive.com [onclive.com]
- 2. m.youtube.com [m.youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 inhibition modulates E2F1 methylation and gene regulatory networks leading to therapeutic efficacy in JAK2V617F mutant MPN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 11. PRMT5 function and targeting in cancer [cell-stress.com]
PRMT5-IN-2 inconsistent results in proliferation assays
Welcome to the technical support center for PRMT5-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for proliferation assays involving this PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)[1][2]. PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins[3][4]. This post-translational modification plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction[3][4][5]. By inhibiting PRMT5, this compound can modulate these processes, which are often dysregulated in cancer, leading to a reduction in cell proliferation and survival[3].
Q2: What are the expected outcomes of this compound treatment in a proliferation assay?
A2: Treatment with a PRMT5 inhibitor like this compound is expected to decrease cell proliferation in sensitive cell lines in a dose- and time-dependent manner. This is due to the role of PRMT5 in promoting cell cycle progression and cell survival pathways[4][5]. The half-maximal inhibitory concentration (IC50) can vary significantly between different cell lines. For context, other potent PRMT5 inhibitors have shown anti-proliferative effects with IC50 values in the nanomolar to low micromolar range in various cancer cell lines[6].
Q3: Which signaling pathways are affected by PRMT5 inhibition?
A3: PRMT5 is involved in multiple signaling pathways that are critical for cell proliferation and survival. Inhibition of PRMT5 can impact:
-
PI3K/AKT/mTOR pathway: PRMT5 can influence the activation of this key survival pathway[7].
-
ERK signaling pathway: PRMT5 has been shown to regulate the ERK pathway, which is crucial for cell growth[8].
-
WNT/β-catenin signaling: In some cancers, PRMT5 promotes this pathway, and its inhibition can lead to decreased proliferation.
-
p53 pathway: PRMT5 can methylate and regulate the tumor suppressor p53.
Below is a diagram illustrating the central role of PRMT5 in various signaling pathways.
Troubleshooting Guide for Inconsistent Proliferation Assay Results
Inconsistent results in proliferation assays with this compound can arise from various factors, from experimental design to the inherent biology of the cell lines used. This guide addresses common issues in a question-and-answer format.
Q4: Why am I observing high variability between replicate wells?
A4: High variability can be due to several factors:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during cell plating.
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration. It is recommended to fill the outer wells with sterile PBS or media without cells and not use them for data collection.
-
Inaccurate Pipetting: Use calibrated pipettes and proper technique, especially for small volumes of the inhibitor.
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect the media for any precipitate after adding the inhibitor.
Q5: My IC50 value is much higher than expected, or I'm not seeing a dose-response. What could be the cause?
A5:
-
Cell Line Resistance: Not all cell lines are sensitive to PRMT5 inhibition. The anti-proliferative effects are context-dependent and can be influenced by the genetic background of the cells.
-
Incorrect Drug Concentration: Verify the stock concentration and the dilution series. Perform a fresh dilution from a new aliquot of the stock solution.
-
Assay Duration: The effects of PRMT5 inhibition on proliferation may take time to manifest. Consider extending the incubation period (e.g., from 48 hours to 72 or 96 hours).
-
Cell Seeding Density: An inappropriate cell density can affect the results. If the density is too high, the cells may become confluent before the inhibitor has had a chance to take effect. If it's too low, the signal may be weak. Optimize the seeding density for your specific cell line and assay duration.
-
Compound Stability: Ensure the inhibitor is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
Q6: I'm observing cell death at high concentrations, but not a clear anti-proliferative effect at lower concentrations. Is this normal?
A6: This can be a genuine biological effect where the inhibitor is cytotoxic at high concentrations and cytostatic at lower concentrations. It could also indicate off-target effects at higher doses. It is important to include proper controls, such as a positive control that induces a known anti-proliferative response.
Q7: The results of my proliferation assay are not consistent from one experiment to the next. What should I check?
A7:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Reagent Variability: Ensure all reagents, including media, serum, and the assay kit, are from the same lot for a set of experiments.
-
Incubation Conditions: Maintain consistent temperature, CO2, and humidity levels in the incubator.
Below is a workflow diagram to troubleshoot inconsistent results.
Experimental Protocols
MTT Proliferation Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 48, 72, or 96 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader[8].
-
Quantitative Data Summary
The following table summarizes representative IC50 values for various PRMT5 inhibitors in different cancer cell lines. Note that these are not for this compound specifically but provide a general reference for the expected potency of PRMT5 inhibitors.
| Inhibitor | Cell Line | Cancer Type | Proliferation IC50 | Reference |
| EPZ015666 (GSK3235025) | Z-138 | Mantle Cell Lymphoma | ~50 nM | [4] |
| LLY-283 | A375 | Melanoma | 46 ± 5 nM | [9] |
| LLY-283 | HCC1937 | Breast Cancer | 30 nM | [9] |
| CMP5 | HTLV-1 infected cell lines | T-cell leukemia | 3.98 - 7.58 µM | [10] |
| HLCL61 | ATL cell lines | T-cell leukemia | 3.09 - 7.58 µM | [10] |
| 3039-0164 | A549 | Non-small cell lung cancer | 7.10 ± 0.52 µM | [7] |
| PH020-2 | HCT116 MTAP-/- | Colorectal Carcinoma | 5.9 nM | [6] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. The Discovery of Two Novel Classes of 5,5-Bicyclic Nucleoside-Derived PRMT5 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 promotes cell proliferation by inhibiting BTG2 expression via the ERK signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Minimizing PRMT5-IN-2 toxicity in animal models
Disclaimer: Information regarding a specific molecule designated "PRMT5-IN-2" is not publicly available. This guide is based on the known toxicities and mitigation strategies for potent and selective, non-MTA-cooperative small molecule inhibitors of PRMT5. Researchers should adapt these recommendations based on their own observations and in strict accordance with their institution's animal care and use guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?
A1: this compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This enzymatic activity is crucial for regulating various cellular processes, including gene expression, RNA splicing, signal transduction, and DNA damage response.[4][5] By blocking PRMT5, this compound can induce anti-tumor effects.[6][7] However, since PRMT5 is also essential for the normal function of healthy, rapidly dividing cells, particularly in the hematopoietic system, inhibition can lead to on-target toxicities.[1][8][9]
Q2: What are the most common toxicities observed with PRMT5 inhibitors in animal models?
A2: The most frequently reported toxicities in animal models are primarily hematological and gastrointestinal. These include:
-
Hematological: Thrombocytopenia (low platelet count), anemia (low red blood cell count), and neutropenia (low neutrophil count) are common dose-limiting toxicities.[8][9][10]
-
Gastrointestinal: Nausea, vomiting, diarrhea, and weight loss are often observed.[9][10]
-
General: Fatigue, lethargy, and dysgeusia (altered taste) have also been noted in clinical trials, which may manifest as reduced activity or altered feeding behavior in animal models.[10]
Q3: Are there any strategies to reduce the toxicity of this compound in my animal studies?
A3: Yes, several strategies can be employed to mitigate toxicity:
-
Dosing Schedule Modification: Intermittent dosing schedules (e.g., 3 days on, 4 days off) have been shown to reduce toxicity, such as significant weight loss, compared to continuous daily dosing.
-
Dose Reduction: If severe toxicity is observed, a dose reduction may be necessary. It is crucial to establish a maximum tolerated dose (MTD) in preliminary studies.
-
Supportive Care: Prophylactic or responsive supportive care can manage specific toxicities. This includes fluid and electrolyte replacement for diarrhea and nutritional support for weight loss.
-
Combination Therapy: In some contexts, combining a lower dose of a PRMT5 inhibitor with another therapeutic agent can enhance efficacy while minimizing the toxicity of the PRMT5 inhibitor.[11]
Troubleshooting Guides
Issue 1: Severe Weight Loss (>15%) in Study Animals
| Potential Cause | Troubleshooting Steps |
| Gastrointestinal Toxicity | 1. Monitor food and water intake daily. 2. Provide highly palatable, soft, and/or liquid nutritional supplements. 3. Consider subcutaneous or intravenous fluid administration to prevent dehydration. 4. Consult a veterinarian about anti-emetic or anti-diarrheal medications. |
| Systemic Toxicity | 1. Immediately reduce the dose of this compound or pause dosing. 2. Switch to an intermittent dosing schedule if currently on a continuous schedule. 3. Perform a complete blood count (CBC) to check for severe hematological toxicity that may be contributing to malaise. |
| Tumor Burden | 1. Assess tumor burden, as very large tumors can cause cancer cachexia, which may be exacerbated by treatment. |
Issue 2: Hematological Abnormalities (Anemia, Thrombocytopenia, Neutropenia)
| Potential Cause | Troubleshooting Steps |
| On-Target Bone Marrow Suppression | 1. Conduct regular CBCs (e.g., weekly or bi-weekly) to monitor blood cell counts. 2. If counts drop below a pre-defined threshold, pause dosing to allow for bone marrow recovery. 3. Consider a dose reduction for subsequent cycles. 4. In severe cases, consult a veterinarian about the potential for supportive care such as blood transfusions, though this is a significant intervention. |
| Compounded Toxicity with other agents | 1. If used in combination, evaluate the known hematological toxicity of the other agent(s). 2. Consider staggering the administration of the agents if possible. |
Quantitative Data on PRMT5 Inhibitor Toxicities
The following table summarizes publicly available data on toxicities observed with various PRMT5 inhibitors. This can serve as a reference for the types and severity of toxicities that might be expected with this compound.
| Inhibitor | Animal Model | Dose/Schedule | Observed Toxicities | Reference |
| PF-06939999 | Human (Phase I) | 0.5 mg to 12 mg daily | Anemia (43%), Thrombocytopenia (32%), Nausea (29%), Dysgeusia (29%). Dose-limiting toxicities: thrombocytopenia, anemia, neutropenia. | [10] |
| MRTX1719 | Mouse (Xenograft) | Up to 100 mg/kg q.d. | Well tolerated with no overt signs of toxicity or body weight loss. | [8] |
| EPZ015666 | Mouse (Xenograft) | Oral dosing | No observed toxicities (specifically no mouse weight loss or death). | |
| LLY-238 | Mouse (GBM model) | Every other day | Significant weight loss (>20% body weight). | |
| LLY-238 | Mouse (GBM model) | 3 days on, 4 days off | Less weight loss (<10% body weight). |
Experimental Protocols
Protocol: In Vivo Toxicity Assessment of this compound in a Xenograft Mouse Model
-
Animal Model: Female athymic nude mice (or other appropriate strain), 6-8 weeks old.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle control and treatment groups.
-
Dosing:
-
Vehicle Control: Administer the vehicle solution (e.g., 0.5% methylcellulose) on the same schedule as the treatment group.
-
This compound Treatment: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) via the desired route (e.g., oral gavage) on a pre-determined schedule (e.g., daily or intermittent).
-
-
Monitoring:
-
Tumor Volume: Measure tumors with calipers 2-3 times per week.
-
Body Weight: Record body weight 2-3 times per week. A humane endpoint should be established for weight loss (e.g., >20%).
-
Clinical Observations: Observe animals daily for any signs of toxicity, such as changes in posture, activity, grooming, and stool consistency.
-
Blood Collection: Perform terminal or serial blood collection (e.g., via tail vein or saphenous vein) for complete blood counts (CBCs) to assess hematological toxicity.
-
-
Endpoint: At the end of the study (or if humane endpoints are reached), euthanize animals and collect tumors and major organs (liver, spleen, bone marrow) for histopathological analysis.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. PRMT5 Inhibition Hits a Nerve (Sheath Tumor): A Targeted Strategy for MPNSTs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of protein arginine methyltransferase 5 (PRMT5) as a candidate therapeutic target in the spontaneous canine model of non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 Interacting Partners and Substrates in Oligodendrocyte Lineage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: PRMT5-IN-2 Versus shRNA Knockdown for Targeting PRMT5
For researchers, scientists, and drug development professionals, the choice between a small molecule inhibitor and a genetic knockdown approach to study or target a protein of interest is a critical decision. This guide provides an objective comparison of two common methods for targeting Protein Arginine Methyltransferase 5 (PRMT5): the small molecule inhibitor PRMT5-IN-2 and short hairpin RNA (shRNA)-mediated knockdown.
This comparison delves into their mechanisms of action, specificity, off-target effects, and impact on cellular processes, supported by experimental data and detailed protocols.
At a Glance: this compound vs. shRNA Knockdown
| Feature | This compound (and other small molecule inhibitors) | shRNA Knockdown of PRMT5 |
| Mechanism of Action | Reversible or irreversible inhibition of the catalytic activity of the PRMT5 enzyme.[1] | Post-transcriptional gene silencing by degradation of PRMT5 mRNA. |
| Mode of Delivery | Addition to cell culture medium. | Viral (e.g., lentivirus) or non-viral transfection.[2][3][4][5] |
| Temporal Control | Rapid onset and reversible upon withdrawal (for reversible inhibitors). | Slower onset, leading to long-term, stable knockdown. |
| Specificity | Can have off-target effects on other kinases or enzymes.[6] | Can have off-target effects through "miRNA-like" activity, affecting unintended mRNAs.[7][8] |
| Dosing | Dose-dependent inhibition of enzymatic activity. | Dependent on transduction efficiency (Multiplicity of Infection - MOI).[3] |
| Uniformity | Generally uniform effect across a cell population. | Can result in a heterogeneous population of cells with varying knockdown levels. |
| In Vivo Application | Can be administered systemically. | Requires viral delivery or generation of transgenic models. |
Mechanism of Action
A crucial distinction lies in how each method targets PRMT5. Small molecule inhibitors like this compound are designed to directly interfere with the enzymatic function of the PRMT5 protein. They typically bind to the active site, preventing the transfer of methyl groups to its substrates.[1] In contrast, shRNA-mediated knockdown acts at the genetic level. Once introduced into a cell, the shRNA is processed into small interfering RNA (siRNA), which then guides the RNA-induced silencing complex (RISC) to degrade the messenger RNA (mRNA) of PRMT5, thereby preventing the synthesis of the PRMT5 protein.
Comparative Experimental Data
Effects on Cell Proliferation and Viability
Both pharmacological inhibition and genetic knockdown of PRMT5 have been shown to reduce cell proliferation and viability in cancer cells.
| Cell Line | Method | Observation | Reference |
| HTLV-1-transformed T-cells | PRMT5 inhibitor (EPZ015666) | Dose-dependent increase in apoptosis. | [9] |
| HTLV-1-transformed T-cells | shRNA knockdown | Significant reduction in cellular proliferation. | [9] |
| Mantle Cell Lymphoma (MCL) | PRMT5 inhibitor (PRT382) | IC50 values ranging from 44.8 to 1905.5 nM. | [10] |
| Mantle Cell Lymphoma (MCL) | shRNA knockdown | Confirmed on-target effect of PRMT5 inhibition on pro-apoptotic protein expression. | [10] |
| Glioblastoma (U251) | siRNA knockdown | Significant anti-proliferative effect. | [11] |
| HT-22 (neuronal) | PRMT5 inhibitor (EPZ015666) | Improved cell survival after oxygen-glucose deprivation (OGD). | [12] |
| HT-22 (neuronal) | shRNA knockdown | Improved cell survival after OGD. | [12] |
These studies consistently demonstrate that both approaches effectively reduce the oncogenic activity of PRMT5. However, the magnitude of the effect can vary depending on the cell line, the specific inhibitor and its concentration, and the efficiency of the shRNA knockdown.
Gene Expression and Signaling Pathways
PRMT5 regulates the expression of numerous genes involved in critical cellular processes. Both inhibitors and shRNA have been used to elucidate these regulatory networks.
Studies have shown that both PRMT5 inhibition and knockdown can lead to:
-
Deregulated RNA Splicing: PRMT5 is crucial for the proper functioning of the spliceosome. Its inhibition leads to widespread changes in alternative splicing events, which can affect the function of proteins involved in processes like apoptosis.[13][14]
-
Altered Gene Expression: Both methods result in significant changes in the expression of a large number of genes. For instance, knockdown of PRMT5 in glioblastoma cells led to the upregulation of 84 genes and downregulation of only four, highlighting its primary role as a transcriptional repressor in this context.[15]
-
Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins, such as BAX and BCL-2 family members, both PRMT5 inhibition and knockdown can trigger programmed cell death in cancer cells.[10][11]
Specificity and Off-Target Effects
A critical consideration when choosing a targeting method is the potential for off-target effects.
This compound and other small molecule inhibitors can exhibit off-target activity by binding to other proteins with similar active sites, particularly other methyltransferases.[6] However, newer generations of inhibitors, such as PRT382, have been developed with improved selectivity for PRMT5.[6]
Experimental Protocols
Western Blot for PRMT5 Knockdown/Inhibition
Objective: To assess the protein levels of PRMT5 and the methylation status of its substrates following treatment with this compound or transduction with PRMT5 shRNA.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-PRMT5, anti-symmetric dimethylarginine (SDMA), anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Harvest and lyse cells.
-
Quantify protein concentration.
-
Denature protein samples and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for PRMT5 Knockdown Efficiency
Objective: To quantify the mRNA levels of PRMT5 following shRNA-mediated knockdown.
Materials:
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for PRMT5 and a reference gene (e.g., GAPDH, ACTB).
Procedure:
-
Extract total RNA from cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Set up qPCR reactions with primers for PRMT5 and the reference gene.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of PRMT5 mRNA.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound or shRNA knockdown on cell viability and proliferation.
Materials (for MTT assay):
-
96-well plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or isopropanol with HCl).
Procedure (for MTT assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or transduce with PRMT5 shRNA.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
Lentiviral shRNA Transduction
Objective: To achieve stable knockdown of PRMT5 expression in a target cell line.
Materials:
-
Lentiviral particles containing shRNA targeting PRMT5 and a non-targeting control.
-
Target cells.
-
Complete cell culture medium.
-
Polybrene.
-
Puromycin (if the vector contains a puromycin resistance gene for selection).
Procedure:
-
Seed target cells in a culture plate.
-
On the day of transduction, replace the medium with fresh medium containing Polybrene.
-
Add the lentiviral particles at the desired multiplicity of infection (MOI).
-
Incubate the cells for 24-48 hours.
-
Replace the medium with fresh medium.
-
If applicable, begin selection with puromycin 48-72 hours post-transduction.
-
Expand the puromycin-resistant cells to establish a stable knockdown cell line.
-
Validate knockdown efficiency by Western blot and/or qRT-PCR.[3][5]
Conclusion
Both this compound and shRNA-mediated knockdown are powerful tools for investigating the function of PRMT5. The choice between these two methods will depend on the specific experimental goals, the desired duration of the effect, and the experimental system.
-
This compound and other small molecule inhibitors offer rapid, reversible, and dose-dependent control over PRMT5's enzymatic activity, making them suitable for studying the immediate effects of catalytic inhibition and for in vivo studies.
-
shRNA knockdown provides a means for long-term, stable reduction of PRMT5 protein levels, which is ideal for studying the chronic effects of PRMT5 loss and for genetic screens.
References
- 1. onclive.com [onclive.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 4. gentarget.com [gentarget.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Reduced seed region-based off-target activity with lentivirus-mediated RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PRMT5 Inhibitors: PRMT5-IN-2 and JNJ-64619178
This guide provides a detailed comparative analysis of two small molecule inhibitors targeting Protein Arginine Methyltransferase 5 (PRMT5): PRMT5-IN-2 and JNJ-64619178. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available biochemical and cellular data, experimental methodologies, and relevant signaling pathways.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. Small molecule inhibitors of PRMT5 are being actively developed to exploit this dependency in cancer cells.
JNJ-64619178: A Clinically Advanced PRMT5 Inhibitor
JNJ-64619178, also known as Onametostat, is a potent and selective, orally bioavailable inhibitor of PRMT5 currently in clinical development.[1][2] It exhibits a unique pseudo-irreversible binding mechanism, engaging both the S-adenosylmethionine (SAM) cofactor and substrate binding pockets of the PRMT5/MEP50 complex.[3][4] This dual-binding mode results in prolonged target engagement and sustained inhibition of PRMT5's enzymatic activity.[1]
This compound: A Patented PRMT5 Inhibitor
This compound is identified as compound 3 in patent WO2018130840A1. While its chemical structure is disclosed in the patent, detailed public information regarding its biochemical potency, cellular activity, and selectivity profile is limited. Therefore, a direct quantitative comparison with the extensively characterized JNJ-64619178 is challenging. This guide will present the available information for JNJ-64619178 as a benchmark for the types of data required for a thorough evaluation of novel PRMT5 inhibitors like this compound.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for JNJ-64619178. Due to the lack of publicly available data for this compound, its corresponding fields are marked as "Data not available."
Table 1: Biochemical Activity
| Parameter | JNJ-64619178 | This compound |
| Target | PRMT5/MEP50 complex | PRMT5 |
| IC50 (Biochemical) | 0.14 nM[3][5][6][7][8] | Data not available |
| Mechanism of Action | SAM and substrate competitive, pseudo-irreversible[1][3] | Data not available |
Table 2: Cellular Activity
| Cell Line | Cancer Type | JNJ-64619178 (IC50/GI50) | This compound (IC50/GI50) |
| A549 | Non-Small Cell Lung Cancer | 0.25 nM (sDMA reduction)[5] | Data not available |
| NCI-H1048 | Small Cell Lung Cancer | Sensitive (Tumor regression in xenografts)[5] | Data not available |
| Various Hematological and Solid Tumor Cell Lines | Various | Potent anti-proliferative activity[2][4] | Data not available |
Table 3: Selectivity
| Parameter | JNJ-64619178 | This compound |
| Selectivity Profile | Highly selective for PRMT5 over other methyltransferases[4] | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key experiments used to characterize PRMT5 inhibitors, primarily based on studies involving JNJ-64619178.
PRMT5/MEP50 Biochemical Assay (e.g., RapidFire Mass Spectrometry)
This assay measures the enzymatic activity of the PRMT5/MEP50 complex by quantifying the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.
-
Reaction Mixture: A solution containing purified recombinant PRMT5/MEP50 enzyme, a histone peptide substrate (e.g., H4 peptide), and S-adenosylmethionine (SAM) in an appropriate assay buffer is prepared.
-
Inhibitor Addition: The test compound (e.g., JNJ-64619178) is added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature) for a specific duration.
-
Quenching: The reaction is stopped by the addition of a quenching solution (e.g., formic acid).
-
Detection: The amount of SAH produced is quantified using RapidFire Mass Spectrometry, which allows for high-throughput analysis.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Symmetric Dimethylarginine (sDMA) Assay
This assay assesses the ability of a PRMT5 inhibitor to block the methylation of cellular substrates in a cellular context.
-
Cell Culture: Cancer cell lines of interest (e.g., A549) are cultured under standard conditions.
-
Compound Treatment: Cells are treated with the PRMT5 inhibitor at a range of concentrations for a specified period (e.g., 48 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the symmetrically dimethylated arginine mark (sDMA) on a known PRMT5 substrate (e.g., SmD3). A loading control antibody (e.g., β-actin) is also used.
-
Detection: An appropriate secondary antibody conjugated to a detectable label (e.g., HRP) is used for visualization.
-
Quantification: The intensity of the sDMA signal is quantified and normalized to the loading control. The reduction in sDMA levels indicates the cellular potency of the inhibitor.
Cell Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of the inhibitor on the growth and viability of cancer cells.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with the inhibitor at various concentrations for an extended period (e.g., 6 days).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and GI50 (concentration for 50% growth inhibition) values are determined.
Mandatory Visualization
PRMT5 Signaling Pathway
The following diagram illustrates the central role of the PRMT5/MEP50 complex in cellular processes and the point of intervention for inhibitors like this compound and JNJ-64619178.
Caption: PRMT5 signaling pathway and points of inhibition.
Experimental Workflow for PRMT5 Inhibitor Characterization
This diagram outlines a typical workflow for the preclinical evaluation of a novel PRMT5 inhibitor.
Caption: Preclinical characterization workflow for PRMT5 inhibitors.
Conclusion
JNJ-64619178 stands as a well-documented PRMT5 inhibitor with compelling preclinical and emerging clinical data. Its potent and selective inhibition of PRMT5, coupled with a pseudo-irreversible mechanism of action, makes it a valuable tool for studying PRMT5 biology and a promising therapeutic candidate.
For this compound, a comprehensive comparative analysis is currently hampered by the limited availability of public data. To fully assess its potential and compare it meaningfully with clinical candidates like JNJ-64619178, detailed information on its biochemical and cellular activity, selectivity, and pharmacokinetic/pharmacodynamic properties is required. Researchers interested in this compound are encouraged to consult the primary patent literature for any disclosed experimental details.
This guide underscores the importance of robust, publicly shared data for advancing the field of drug discovery and enabling informed decisions by the scientific community.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. interpriseusa.com [interpriseusa.com]
Confirming On-Target Effects of PRMT5 Inhibition: A Comparative Guide Featuring PRMT5-IN-2 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PRMT5-IN-2 with other well-characterized PRMT5 inhibitors. It focuses on the critical aspect of drug development: confirming on-target effects through rescue experiments. Detailed experimental protocols and supporting data are provided to aid researchers in designing and interpreting their studies.
Introduction to PRMT5 and Its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] Dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling therapeutic target.[2][3]
PRMT5 inhibitors are a class of small molecules designed to block the enzymatic activity of PRMT5, thereby offering a potential therapeutic strategy for cancers dependent on its function. Confirming that the observed cellular effects of these inhibitors are a direct result of PRMT5 inhibition is paramount. Rescue experiments are the gold standard for such validation.
While this compound is a commercially available PRMT5 inhibitor (CAS 1989620-04-3), public domain data on its specific biological activity, such as IC50 values and cellular symmetric dimethylarginine (SDMA) reduction, is limited.[1][4][5] Therefore, this guide will focus on the principles of on-target validation using this compound as a representative compound and will draw quantitative comparisons from well-documented alternative inhibitors.
Comparison of PRMT5 Inhibitors
The following tables summarize the reported activities of several well-characterized PRMT5 inhibitors. This data provides a benchmark for evaluating novel inhibitors like this compound.
Table 1: Comparison of In Vitro Potency of PRMT5 Inhibitors
| Compound | Target Cell Line(s) | Assay Type | IC50 (nM) | Reference(s) |
| EPZ015666 (GSK3326595) | Z-138 (Mantle Cell Lymphoma) | Cell Viability | ~50 | [5] |
| A549 (Lung Cancer) | Cell Viability | ~100 | [6] | |
| JNJ-64619178 | A549 (Lung Cancer) | Cell Viability | ~30 | [6] |
| NCI-H2171 (Lung Cancer) | Cell Viability | ~25 | [7] | |
| MRTX1719 | HCT116 MTAP-/- (Colon Cancer) | Cell Viability | ~10 | [7] |
| This compound | Not Publicly Available | - | - | - |
Table 2: On-Target Engagement of PRMT5 Inhibitors - SDMA Reduction
| Compound | Target Cell Line(s) | Assay Type | % SDMA Reduction | Concentration | Reference(s) |
| EPZ015666 (GSK3326595) | Z-138 (Mantle Cell Lymphoma) | Western Blot | >90% | 200 nM | [5] |
| Variety of cancer cell lines | Western Blot | 57-91% | EC50 concentrations | [5] | |
| JNJ-64619178 | A549 (Lung Cancer) | Western Blot | >90% | 1 µM | [6] |
| PRT543 | Human Subjects (Clinical Trial) | Serum SDMA | ~69-77% | 45-50 mg | |
| This compound | Not Publicly Available | - | - | - | - |
Experimental Protocols
Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is used to assess the on-target efficacy of PRMT5 inhibitors by measuring the global levels of SDMA, a direct product of PRMT5 enzymatic activity.
Materials:
-
Cells treated with PRMT5 inhibitor and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA (e.g., anti-SDMA, clone 1E7)
-
Primary antibody for loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 72 hours). Harvest and lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and denature by heating. Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the percentage of SDMA reduction relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic or cytostatic effects of the PRMT5 inhibitor.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
PRMT5 inhibitor stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PRMT5 inhibitor (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 or 96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the inhibitor.
Rescue Experiment to Confirm On-Target Effects
This experiment is crucial to demonstrate that the observed effects of the inhibitor are specifically due to the inhibition of PRMT5. The principle is to exogenously express a form of PRMT5 that is resistant to the inhibitor or to overexpress wild-type PRMT5 to overcome the competitive inhibition, thereby "rescuing" the cells from the inhibitor's effects. A catalytically inactive mutant of PRMT5 should not be able to rescue the phenotype.
Materials:
-
Cells sensitive to the PRMT5 inhibitor.
-
Expression vectors for:
-
Wild-type (WT) PRMT5
-
Catalytically inactive (mutant) PRMT5 (e.g., with a mutation in the SAM-binding site)
-
Empty vector (control)
-
-
Transfection reagent or viral transduction system.
-
PRMT5 inhibitor.
-
Reagents for cell viability assay or Western blot.
Protocol:
-
Transfection/Transduction: Introduce the expression vectors (WT-PRMT5, mutant-PRMT5, or empty vector) into the target cells.
-
Selection (Optional): If using a stable expression system, select for successfully transfected/transduced cells.
-
Inhibitor Treatment: Treat the engineered cell lines with the PRMT5 inhibitor at a concentration that causes a significant phenotype (e.g., IC50 concentration for cell viability).
-
Phenotypic Analysis: After the appropriate incubation time, assess the phenotype.
-
Cell Viability: Perform a cell viability assay. Overexpression of WT-PRMT5 should lead to a rightward shift in the dose-response curve (increased IC50), indicating a rescue of cell viability. The mutant-PRMT5 should not show this effect.
-
SDMA Levels: Perform a Western blot for SDMA. Overexpression of WT-PRMT5 should restore SDMA levels in the presence of the inhibitor, while the mutant-PRMT5 should not.
-
-
Data Analysis: Compare the effects of the inhibitor on cells expressing WT-PRMT5, mutant-PRMT5, and the empty vector control. A successful rescue experiment will show that the effects of the inhibitor are reversed or attenuated only in the presence of the functional, exogenously expressed PRMT5.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: PRMT5 Signaling Pathways and Point of Inhibition.
Caption: Experimental Workflow for a Rescue Experiment.
Caption: Logical Framework of a Rescue Experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. The Discovery of Two Novel Classes of 5,5-Bicyclic Nucleoside-Derived PRMT5 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prmt5-in-27 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Benchmarking PRMT5-IN-2 Against Novel PRMT5 Degraders: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the PRMT5 inhibitor, PRMT5-IN-2, against emerging novel Protein Arginine Methyltransferase 5 (PRMT5) degraders. The document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform strategic decisions in cancer research and therapeutics.
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in various cellular processes, and its aberrant expression is linked to multiple cancers, making it a prime therapeutic target.[1] While inhibitors like this compound block its catalytic activity, a newer class of molecules, known as degraders, aim to eliminate the PRMT5 protein entirely. This guide will delve into the performance and methodologies associated with these two distinct approaches.
Executive Summary
Novel PRMT5 degraders, such as MS4322 and YZ-836P, demonstrate a different mechanism of action compared to traditional inhibitors like this compound. Instead of merely inhibiting the enzyme's function, these degraders tag the PRMT5 protein for destruction by the cell's natural protein disposal machinery. This approach can offer a more sustained and potent therapeutic effect. This guide presents a head-to-head comparison of their biochemical and cellular activities.
Data Presentation
Table 1: Biochemical and Cellular Activity Comparison
| Compound | Type | Target | IC50 (nM) | DC50 (µM) | Dmax (%) | Cell Line |
| This compound | Inhibitor | PRMT5 | Data Not Available | N/A | N/A | N/A |
| MS4322 | Degrader | PRMT5 | 18 | 1.1 | 74 | MCF-7[2][3] |
| YZ-836P | Degrader | PRMT5 | Not Reported | Not Reported (effective at 4µM in 6h) | Not Reported | TNBC cells[4] |
| EPZ015666 (parent inhibitor of MS4322) | Inhibitor | PRMT5 | 30 | N/A | N/A | N/A[5] |
Note: Data for this compound's IC50 is not publicly available. EPZ015666 is included as a representative PRMT5 inhibitor for comparative purposes.
Mandatory Visualizations
Caption: PRMT5 signaling pathway illustrating its central role in cell proliferation and survival.
Caption: Mechanism of action for a PRMT5 degrader.
References
- 1. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting PRMT5 through PROTAC for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of PRMT5 Inhibitors in Patient-Derived Xenograft Models: A Guide for Preclinical Research
While specific data for PRMT5-IN-2 in patient-derived xenograft (PDX) models is not publicly available, this guide provides a comparative overview of the validation of several prominent PRMT5 inhibitors in PDX models, offering valuable insights for researchers, scientists, and drug development professionals. The information presented is based on available preclinical data for other well-characterized PRMT5 inhibitors, which can serve as a benchmark for evaluating novel compounds like this compound.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its role in various cellular processes critical for cancer cell proliferation and survival, including cell cycle progression, regulation of gene expression, and DNA damage response.[1][2] Several small molecule inhibitors of PRMT5 have been developed and are undergoing preclinical and clinical evaluation. Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, are considered more predictive of clinical outcomes than traditional cell line-derived xenografts and are therefore a crucial tool for validating the efficacy of novel cancer therapeutics.[3][4]
Comparative Efficacy of PRMT5 Inhibitors in PDX Models
This section summarizes the in vivo efficacy of various PRMT5 inhibitors in different cancer PDX models. The data highlights the anti-tumor activity and provides a basis for comparison.
| Inhibitor | Cancer Type | PDX Model Details | Dosing Regimen | Key Findings | Reference |
| GSK3326595 | Mantle Cell Lymphoma (MCL) | Derived from a patient with a TP53 mutation. | 100 mg/kg, daily | Significantly attenuated tumor growth. | [5] |
| GSK3326595 | Mantle Cell Lymphoma (MCL) | Derived from a patient who had relapsed after CD19 CAR T-cell therapy. | 100 mg/kg, daily | Significantly reduced tumor size. | [5] |
| PRT382 | Mantle Cell Lymphoma (MCL) | Ibrutinib-resistant PDX model. | Not specified | Significantly decreased disease burden and increased survival compared to ibrutinib. | [6] |
| MRTX1719 | Pancreatic, Lung, Esophageal, Cholangiocarcinoma, Gastric Cancer | MTAP-deleted PDX models. | Not specified | Demonstrated notable antitumor activity, including tumor regression in a subset of models. | [7] |
| EPZ015666 | Triple-Negative Breast Cancer (TNBC) | TNBC PDX model. | Not specified | Slowed tumor growth. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative protocols for key experiments used in the validation of PRMT5 inhibitors in PDX models.
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies
-
Tumor Implantation: Freshly obtained patient tumor tissue is surgically implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD-SCID or NSG mice).[3]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2)/2.[5]
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups. The PRMT5 inhibitor or vehicle is administered orally or via another appropriate route at a specified dose and schedule.[5]
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predefined time point), tumors are excised and weighed. A portion of the tumor tissue is typically fixed in formalin for immunohistochemistry (IHC) and another portion is snap-frozen for western blot or other molecular analyses.[5]
Western Blot Analysis
-
Protein Extraction: Tumor tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against PRMT5, symmetric dimethylarginine (SDMA)-containing proteins (a marker of PRMT5 activity), and other relevant pathway proteins (e.g., p53, p21).[5][9] Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[9]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for PDX model establishment and in vivo efficacy studies of PRMT5 inhibitors.
PRMT5 inhibition has been shown to impact several key signaling pathways involved in cancer. One of the well-established mechanisms is the reactivation of the p53 tumor suppressor pathway. PRMT5 can methylate and regulate components of the spliceosome, leading to the alternative splicing of MDM4, a negative regulator of p53. Inhibition of PRMT5 shifts the splicing of MDM4 towards an unstable form, leading to decreased MDM4 protein levels and subsequent p53 activation.[1] Activated p53 can then induce the expression of downstream targets like p21, leading to cell cycle arrest and apoptosis.[5]
Caption: PRMT5 inhibition reactivates the p53 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for PRMT5-IN-2
Essential guidelines for the safe handling and disposal of PRMT5-IN-2, a potent protein arginine methyltransferase 5 (PRMT5) inhibitor, are critical for maintaining a secure laboratory environment. This document provides a comprehensive overview of recommended procedures for researchers, scientists, and drug development professionals, ensuring operational safety and regulatory compliance.
As a valuable tool in epigenetic research, understanding the proper life cycle management of this compound, from receipt to disposal, is paramount. Adherence to these protocols will minimize environmental impact and protect laboratory personnel from potential hazards.
Chemical and Physical Properties
A summary of the key identifiers and properties for this compound is provided below. This information is essential for a comprehensive understanding of the compound's characteristics.
| Property | Value |
| CAS Number | 1989620-04-3 |
| Molecular Formula | C₁₇H₁₆ClFN₄O₄ |
| Molecular Weight | 394.79 g/mol |
| Purity | Typically ≥98% |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. |
Step-by-Step Disposal Protocol
While the specific details for disposal should always be confirmed with the manufacturer's Safety Data Sheet (SDS), the following general steps provide a framework for the safe disposal of this compound and its containers.
-
Consult the Safety Data Sheet (SDS): Before handling or disposing of this compound, always review the product-specific SDS provided by the supplier (e.g., MedChemExpress, AbMole, TargetMol). The SDS contains detailed information regarding hazards, handling, and disposal.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Classification: Determine if the waste is hazardous or non-hazardous based on local, state, and federal regulations. As a bioactive chemical compound, it is likely to be considered chemical waste.
-
Container Management:
-
Do not dispose of this compound down the drain or in regular trash.
-
Use a designated, properly labeled, and sealed waste container for all this compound waste, including contaminated consumables (e.g., pipette tips, tubes).
-
-
Chemical Inactivation (if applicable): If institutional procedures require chemical inactivation before disposal, consult with your institution's Environmental Health and Safety (EHS) office for approved methods.
-
Disposal Vendor: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
Experimental Workflow for Handling and Disposal
The following diagram illustrates a typical workflow for experiments involving this compound, from preparation to the final disposal of waste.
Caption: A flowchart illustrating the key stages of working with this compound, from initial preparation to final waste disposal.
PRMT5 Signaling Pathway Context
PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription and signal transduction. This compound acts as an inhibitor of this enzyme.
Caption: A diagram showing PRMT5's role in protein methylation and its inhibition by this compound, affecting downstream cellular processes.
By adhering to these safety protocols and understanding the biological context of this compound, researchers can ensure a safe and effective experimental environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
Navigating the Safe Handling of PRMT5-IN-2: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent small molecule inhibitors like PRMT5-IN-2. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance to foster a culture of safety and build trust in handling novel chemical entities.
This compound is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes. As with any potent, biologically active compound intended for research use only, meticulous adherence to safety protocols is crucial to minimize exposure risks and ensure the integrity of experimental outcomes. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes general best practices for handling similar research-grade chemical compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is fundamental to safe handling. The following table outlines the recommended PPE for all procedures involving this compound, from initial reconstitution to final disposal.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the compound in solution or contact with the powder form. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended, especially when handling concentrated stock solutions. | Provides a barrier against skin contact. Given the potential for unknown dermal absorption effects, double-gloving offers an additional layer of protection. Gloves should be changed immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. For procedures that may generate aerosols or dust, a NIOSH-approved respirator may be necessary based on a risk assessment. | This compound is typically supplied as a solid. Handling the powder outside of a contained environment could lead to inhalation. All weighing and initial dilutions of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk. |
Operational Plan: From Receipt to Experimentation
A structured operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage. The compound is typically shipped at ambient temperature and should be stored at -20°C for long-term stability, as recommended by suppliers.
| Storage Condition | Duration |
| -20°C | Up to 2 years (as a solid) |
| -80°C | Up to 6 months (in solution) |
Preparation of Stock Solutions
All handling of the solid form of this compound should be conducted in a certified chemical fume hood to prevent inhalation of the powder.
Step-by-Step Protocol for Reconstitution:
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a tared, appropriate container.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the desired concentration. Consult the manufacturer's product information for specific solubility data.
-
Mixing: Ensure complete dissolution by vortexing or sonicating as necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -80°C.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Disposal Procedures:
-
Chemical Waste: All solutions containing this compound, as well as any unused solid compound, should be disposed of as hazardous chemical waste.[1][2][3][4][5]
-
Contaminated Materials: All disposable labware, such as pipette tips, tubes, and gloves, that have come into contact with this compound should be collected in a designated, labeled hazardous waste container.[1]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a description of the contents.
-
Collection: Follow your institution's specific guidelines for the collection and disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.[4][5]
Emergency Procedures: Preparedness is Key
In the event of accidental exposure, immediate and appropriate action is crucial.
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[6][7] |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][8] |
| Inhalation | Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact your institution's environmental health and safety department.[9][10] |
By implementing these comprehensive safety and logistical procedures, researchers can confidently work with this compound while prioritizing personal and environmental safety. This proactive approach to laboratory safety not only protects individuals but also ensures the reliability and reproducibility of valuable scientific research.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. gaiaca.com [gaiaca.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. vumc.org [vumc.org]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
